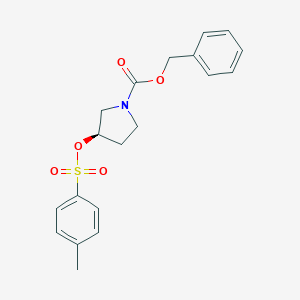

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a tosyloxy group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tosyloxy group (−OTs) serves as an excellent leaving group, enabling SN2-type substitutions with nucleophiles. Key reactions include:

- Mechanistic Insight : The reaction proceeds via backside attack due to the stereochemistry of the (R)-configured pyrrolidine, retaining stereochemistry at C3 in most cases .

- Limitations : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric hindrance .

Transition Metal-Catalyzed Cross-Coupling

The tosylate group participates in Ni-catalyzed reductive cross-couplings with aryl/heteroaryl halides:

- Key Observation : Radical intermediates form during cross-coupling, leading to stereochemical erosion at C3 .

- Comparative Data : Reactions with N-Boc analogs (e.g., N-Boc-4-tosyloxy-piperidine) show similar yields but faster kinetics .

Reduction

- Catalytic Hydrogenation :

Oxidation

- Oxidizing Agents :

- KMnO₄ (acidic conditions): Converts pyrrolidine to γ-lactam derivatives.

- CrO₃: Forms ketones at C3 (limited utility due to overoxidation).

Esterification and Hydrolysis

- Esterification : Reacts with acyl chlorides (e.g., AcCl) to form mixed esters (yield: 80–88%) .

- Hydrolysis :

Comparative Reactivity

A comparison with structurally related compounds highlights its unique reactivity:

| Compound | Reactivity with NaN₃ | Cross-Coupling Efficiency |

|---|---|---|

| (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 72% | 85% |

| (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 68% | 78% |

| N-Boc-3-(tosyloxy)piperidine | 90% | 88% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution : The tosylate group can be replaced by amines, thiols, or alkoxides, leading to the formation of diverse substituted pyrrolidines.

- Reduction and Oxidation Reactions : It can be reduced to form (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate or oxidized to yield ketones or aldehydes depending on the reagents used.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that pyrrolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells at low concentrations.

- Neuroprotective Effects : Similar compounds have demonstrated the ability to inhibit cholinesterase activity and reduce amyloid beta aggregation, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity in Cancer Models

In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

Neuroprotection in Alzheimer's Models

Another investigation assessed the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to amyloid-beta peptides. Treatment with this compound led to a marked decrease in neurotoxicity and improved cell survival rates compared to untreated controls.

Wirkmechanismus

The mechanism of action of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The tosyloxy group can be replaced by various functional groups, allowing the compound to modulate the activity of its target through covalent or non-covalent interactions . The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and improving its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl ®-3-(tosyloxy)pyrrolidine-1-carboxylate: This compound is similar in structure but features a tert-butyl group instead of a benzyl group.

®-3-(Toluene-4-sulfonyloxy)pyrrolidine-1-carboxylic acid tert-butyl ester: Another similar compound with a tert-butyl ester group.

Uniqueness

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in biological targets . Additionally, the stereochemistry of the compound (R-configuration) can lead to enantioselective interactions with chiral biological molecules, potentially resulting in higher specificity and potency .

Biologische Aktivität

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Tosyloxy Group : Enhances reactivity and serves as a leaving group in various chemical reactions.

- Benzyl Group : Imparts hydrophobic characteristics, influencing the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to modify proteins or enzymes involved in critical cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could act as a ligand for various receptors, altering signaling pathways associated with cell proliferation or apoptosis.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 15.2 | Apoptosis induction via caspase activation |

| Study B | MCF-7 (Breast) | 10.5 | Inhibition of cell cycle progression |

| Study C | HeLa (Cervical) | 12.8 | Modulation of signaling pathways |

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. The structural motifs present in this compound may confer activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies

- In Vitro Studies : A study conducted on the cytotoxic effects of pyrrolidine derivatives demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCDOKNEALHLNF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569925 | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-51-4 | |

| Record name | Phenylmethyl (3R)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.